2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone
Overview
Description
This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a 4-fluorophenyl group and a 2,5-dimethyl group. Additionally, the molecule contains a 2-chloroethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Knorr pyrrole synthesis or a similar method. The 4-fluorophenyl, 2,5-dimethyl, and 2-chloroethanone groups would likely be introduced through subsequent substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The electronegative fluorine atom on the phenyl ring and the chlorine atom on the ethanone group would create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
As an organic compound containing a pyrrole ring, this molecule could potentially undergo a variety of chemical reactions. The pyrrole ring, being aromatic, might participate in electrophilic substitution reactions. The presence of the fluorine and chlorine atoms could also make the molecule susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrrole ring could contribute to its stability and possibly its solubility in organic solvents. The electronegative fluorine and chlorine atoms could influence its polarity .Scientific Research Applications
Synthesis and Characterization
- The synthesis of substituted pyrazole derivatives and their molecular structures have been investigated, highlighting the nonplanar configuration of these compounds and the role of weak intermolecular interactions in stabilizing crystal structures. These findings provide insights into the chemical behavior of similar pyrrole derivatives (Bustos et al., 2015).
- A new penta-substituted pyrrole derivative has been synthesized, demonstrating its corrosion inhibition efficiency on steel surfaces. This research indicates the potential industrial applications of pyrrole derivatives in protecting materials (Louroubi et al., 2019).
Molecular Interactions and Applications
- The study of enaminones and their analogues showcases the importance of hydrogen-bonding patterns, which could influence the design of new materials and pharmaceuticals (Balderson et al., 2007).
- Research on fluoroionophores based on diamine-salicylaldehyde derivatives expands understanding of spectral diversity and metal cation interactions, suggesting applications in sensing and detection technologies (Hong et al., 2012).
Advanced Synthesis Techniques
- The development of methods for synthesizing dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate using phosphorus compounds illustrates the versatility of pyrrole derivatives in organic synthesis (Kalantari et al., 2006).
Potential Pharmacological Applications
- The preparation of voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of pyrrole derivatives, highlighting their importance in the pharmaceutical industry (Butters et al., 2001).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
2-chloro-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9-7-13(14(18)8-15)10(2)17(9)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHMSVXIWDSTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364211 | |
Record name | 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304685-89-0 | |
Record name | 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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